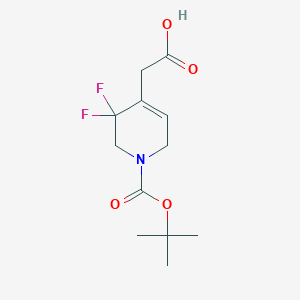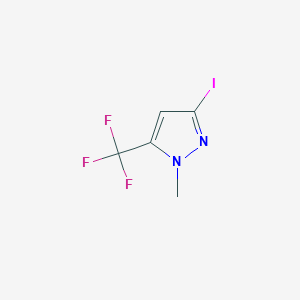
2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-N-methylthiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)acetic acid” is a compound with the molecular formula C12H10N2O5 . It has an average mass of 262.218 Da and a Monoisotopic mass of 262.058960 Da .
Molecular Structure Analysis
The molecule is non-planar with dihedral angles of 89.08 (7) and 83.21 (7)° between the phthalimide and acetamide mean planes, and the acetamide and acetic acid mean planes, respectively .Chemical Reactions Analysis
In the crystal, symmetry-related molecules are linked via N-H⋯O and O-H⋯O hydrogen bonds, forming an undulating two-dimensional network. There are also a number of weak C-H⋯O interactions, leading to the formation of a three-dimensional arrangement .Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3, a boiling point of 583.9±35.0 °C at 760 mmHg, and a flash point of 306.9±25.9 °C . It has 7 H bond acceptors, 2 H bond donors, and 4 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Pharmacology and Drug Development
The compound’s structure suggests potential pharmacological activity. Researchers have investigated its interactions with biological targets, exploring its potential as a drug candidate. Further studies could focus on its binding affinity, mechanism of action, and potential therapeutic applications .
Antimicrobial Properties
Given the presence of amide and thiophene moieties, this compound might exhibit antimicrobial activity. Researchers could explore its effectiveness against bacteria, fungi, and other pathogens. Investigating its mode of action and potential synergies with existing antibiotics would be valuable .
Anti-Inflammatory Effects
Compounds with isoindoline scaffolds often possess anti-inflammatory properties. Researchers could evaluate whether this compound modulates inflammatory pathways, potentially leading to novel anti-inflammatory drugs. In vitro and in vivo studies are warranted .
Materials Science and Organic Electronics
Thiophene derivatives are commonly used in organic electronics due to their semiconducting properties. Investigating the electronic behavior of this compound could contribute to the development of organic field-effect transistors (OFETs) or solar cells. Its unique structure may offer advantages over existing materials .
Bioconjugation and Imaging
Functionalized isoindolines can serve as building blocks for bioconjugation. Researchers could explore attaching fluorescent labels or targeting ligands to this compound for cellular imaging or drug delivery applications. Its stability and biocompatibility are crucial factors to investigate .
Computational Chemistry and Molecular Modeling
Using density functional theory (DFT), researchers can predict the compound’s electronic properties, reactivity, and stability. Computational studies could guide further experimental work, providing insights into its behavior in different environments .
Eigenschaften
IUPAC Name |
2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-N-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c1-17-13(21)11-6-7-24-14(11)18-12(20)8-19-15(22)9-4-2-3-5-10(9)16(19)23/h2-7H,8H2,1H3,(H,17,21)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJMGXYCGQPRJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-N-methylthiophene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-phenethyl-3-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide](/img/structure/B2701252.png)
![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-fluorophenyl)acetamide](/img/structure/B2701256.png)

![4-((4-fluorophenyl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide](/img/structure/B2701260.png)
![2-(1,6,7-trimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2701262.png)

![7-{4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)
![1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2701266.png)
![2-(benzo[d]thiazol-2-ylthio)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone](/img/structure/B2701267.png)

![2-Ethyl-5-((4-methylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2701271.png)
![3,4,5,6-tetrachloro-N-[2-(dimethylamino)pyridin-3-yl]pyridine-2-carboxamide](/img/structure/B2701273.png)
